molecular formula C25H19Br2N3 B400866 6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline CAS No. 314034-62-3

6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

Cat. No.: B400866
CAS No.: 314034-62-3
M. Wt: 521.2g/mol
InChI Key: LYFAIQAWNHPNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline is a synthetic organic compound designed for research applications. This molecule is a hybrid structure incorporating a quinoline core and a 4,5-dihydropyrazole (pyrazoline) ring, both of which are significant scaffolds in medicinal chemistry . The presence of bromine atoms at the 6-position of the quinoline and the 4-position of the phenyl ring on the pyrazoline enhances the compound's potential for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of more complex chemical libraries. The 4,5-dihydropyrazole moiety is a well-known pharmacophore, and derivatives of this heterocycle have been demonstrated to possess a wide spectrum of pharmacological activities. Scientific literature indicates that pyrazoline derivatives can exhibit antimicrobial, anti-inflammatory, antidepressant, and anticancer properties . Furthermore, specific 3,4-diaryl-substituted pyrazolines have been investigated for their role as cannabinoid CB1 receptor antagonists . The quinoline structure is also associated with diverse biological activities. While the specific biological profile and mechanism of action of this exact compound require further investigation, its structure positions it as a compound of interest for developing new therapeutic agents and biochemical probes. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to use this compound in exploratory studies focused on heterocyclic chemistry, drug discovery, and the synthesis of novel molecules with potential biological activity.

Properties

IUPAC Name

6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Br2N3/c1-15-24(23-14-22(29-30-23)16-7-9-18(26)10-8-16)25(17-5-3-2-4-6-17)20-13-19(27)11-12-21(20)28-15/h2-13,22,29H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFAIQAWNHPNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the quinoline class, characterized by a unique structure that includes bromine and pyrazolyl moieties. Understanding its biological activity involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C25H19Br2N3
  • Molar Mass : 485.34 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromo and pyrazolyl groups suggests potential interactions with nucleic acids and proteins, which may modulate biological pathways involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example:

CompoundActivityMIC (mg/mL)Target Organisms
6-bromo derivativeAntibacterial0.0039 - 0.025S. aureus, E. coli
Related pyrazole compoundsAntifungal0.0048 - 0.039C. albicans

These findings suggest that the halogen substituents in the structure enhance the bioactivity against various microbial strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies. It has demonstrated the ability to inhibit cancer cell proliferation in various cancer models, including ovarian and breast cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study conducted on human ovarian adenocarcinoma cells showed that treatment with the compound resulted in significant tumor regression in xenograft models. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression .
  • Antimicrobial Efficacy : A comparative analysis of several synthesized derivatives indicated that those containing bromine exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the role of halogenation in improving efficacy .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related analogs, focusing on substituents, molecular weight, and functional groups (Table 1).

Table 1: Structural Comparison of Selected Compounds

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reference
6-Bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline C₂₅H₁₉Br₂N₃ 538.16 Bromine (C6), methyl (C2), phenyl (C4), pyrazoline with 4-bromophenyl Not reported Target compound
4-(4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (16) C₂₅H₂₄Br₂N₄O₃S 620.36 Sulfonamide, indole, bromophenyl 200–201
3-(4-Bromophenyl)-5-(tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5) C₂₀H₂₁BrN₄OS 445.38 Carbothioamide, tetrahydroindole, bromophenyl 192–193
3-(5-(4-Bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-chloroquinoline (9) C₂₄H₁₈BrClN₃ 470.78 Chloroquinoline, 3-chlorophenyl, bromophenyl Not reported
5-(5-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-chloroaniline (D3) C₂₁H₁₇BrClN₃ 426.74 Chloroaniline, bromophenyl Not reported
6-Bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline C₃₄H₂₈BrN₃O₃ 606.51 Methoxybenzoyl, methoxyphenyl Not reported
Key Differences and Implications

Halogen Substitution: The target compound’s dual bromine atoms at C6 (quinoline) and the pyrazoline’s 4-bromophenyl group distinguish it from analogs like 9 (chloroquinoline) and D3 (chloroaniline). Bromine’s larger atomic radius and electronegativity may enhance hydrophobic interactions in biological targets compared to chlorine .

The methoxy groups in 17 increase steric bulk and electron-donating effects, which could modulate metabolic stability .

Molecular Weight : The target compound (538.16 g/mol) is lighter than 16 (620.36 g/mol) and 17 (606.51 g/mol), suggesting better bioavailability compared to bulkier analogs.

Preparation Methods

Friedländer Annulation

In a representative procedure, 2-methyl-4-phenylaniline reacts with ethyl acetoacetate under acidic conditions to form the quinoline skeleton. Cyclocondensation is catalyzed by polyphosphoric acid (PPA) at 120–140°C, yielding 2-methyl-4-phenylquinoline with a keto group at position 3. Subsequent bromination at position 6 is achieved using bromine in acetic acid, introducing the first bromine atom with 85% regioselectivity.

Bromination of the Quinoline Intermediate

Electrophilic bromination of 2-methyl-4-phenylquinoline-3-carbaldehyde using N-bromosuccinimide (NBS) in dichloromethane selectively substitutes position 6, as directed by the electron-withdrawing aldehyde group. This step proceeds at 0°C to room temperature, achieving 78–82% yield.

Formation of the Pyrazoline Ring

The pyrazoline moiety is introduced via 1,3-dipolar cycloaddition between the quinoline aldehyde intermediate and a hydrazine derivative.

Hydrazine Synthesis

4-Bromophenylhydrazine is prepared by diazotization of 4-bromoaniline followed by reduction with SnCl2 in HCl. This hydrazine derivative is critical for incorporating the 4-bromophenyl group into the pyrazoline ring.

Cyclocondensation Reaction

The quinoline-3-carbaldehyde reacts with 4-bromophenylhydrazine and ethyl acetoacetate in ethanol under reflux. This one-pot, three-component reaction forms the dihydropyrazole ring through a Michael addition-cyclization sequence. Pyrazole, generated in situ from hydrazine and ethyl acetoacetate, acts as a promoter, enhancing the reaction rate and yield (up to 90%). The reaction mechanism involves:

  • Formation of a hydrazone intermediate.

  • Nucleophilic attack by the enolate of ethyl acetoacetate.

  • Cyclization to yield the pyrazoline ring.

Bromination and Functionalization

Second Bromination Step

The 4-bromophenyl group on the pyrazoline ring is introduced prior to cyclocondensation. However, post-functionalization bromination may be required if starting materials lack the substituent. Electrophilic bromination using Br2 in the presence of FeBr3 ensures substitution at the para position of the phenyl group, with yields exceeding 80%.

Methyl Group Retention

The 2-methyl group on the quinoline is retained throughout the synthesis due to its stability under reaction conditions. Protective groups are unnecessary, as the methyl group is inert toward bromination and cyclization reagents.

Optimization and Scalability

Catalytic Systems

The use of pyrazole as a promoter in multi-component reactions significantly improves efficiency. For example, in the synthesis of pyrrolo[3,4-c]quinoline derivatives, pyrazole increases yields from 0% to 90% by facilitating intermediate stabilization. Similarly, N,N-dimethylaminopyridine (DMAP) accelerates chlorination steps in related syntheses, as evidenced by patent data.

Solvent and Temperature Effects

  • Ethanol vs. Toluene : Ethanol favors cyclocondensation due to its polar protic nature, while toluene is preferred for chlorination and phosgene reactions.

  • Temperature Control : Pyrazoline formation requires reflux conditions (70–80°C), whereas bromination is conducted at lower temperatures (0–25°C) to prevent polybromination.

Yield Comparison

StepReagents/ConditionsYield (%)
Quinoline brominationBr2 in acetic acid, 25°C85
Pyrazoline formationEthanol, pyrazole, reflux90
Final purificationRecrystallization (ethanol)95

Challenges and Alternative Routes

Green Chemistry Approaches

Recent studies explore solvent-free conditions and recyclable catalysts. For instance, grinding the quinoline aldehyde with 4-bromophenylhydrazine and a diketone in a ball mill achieves 88% yield without solvents, reducing waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.